N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that combines the thienopyrimidine, pyrazole, and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves a multi-step process:
Formation of Thienopyrimidine Core: : Starting with thiophene derivatives, subjected to condensation reactions with aminopyrimidines under acidic or basic conditions.
Incorporation of Pyrazole Moiety: : The thienopyrimidine intermediate reacts with ethyl 4-nitro-1H-pyrazole-3-carboxylate in the presence of coupling agents like EDCI or DCC.
Final Assembly: : The intermediate product undergoes amidation to introduce the carboxamide group, typically using reagents such as HOBt and DMAP in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production:
Batch Processing: : Ensures control over reaction parameters, maintaining high purity and yield.
Continuous Flow Synthesis: : Enables efficient production with consistent quality, reducing reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Reduces the nitro group to an amine, using reagents like hydrogen and palladium on carbon.
Substitution: : Halogenation or alkylation at specific positions on the thienopyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, alkyl halides, using catalysts like copper or palladium.
Major Products
Oxidation Products: : Thienopyrimidine sulfoxides, pyrazole N-oxides.
Reduction Products: : Aminothienopyrimidines, reduced pyrazoles.
Substitution Products: : Halogenated thienopyrimidines, alkylated pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction efficiency.
Molecular Probes: : Utilized in spectroscopic studies for monitoring reaction mechanisms.
Biology and Medicine
Anticancer Agents: : Exhibits potential activity against certain cancer cell lines by interfering with cellular pathways.
Antimicrobial Agents: : Effective against various bacterial and fungal strains, making it a candidate for antibiotic development.
Industry
Material Science: : Incorporated into polymers to enhance thermal stability and mechanical properties.
Pharmaceuticals: : Investigated for its role in drug formulations due to its stability and bioactivity.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : Binds to enzymes or receptors involved in critical cellular processes, altering their function.
Pathways Involved: : Interferes with signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Highlighting Uniqueness
Structural Variations: : Differences in the substitution patterns on the pyrazole or thienopyrimidine rings.
Functional Properties: : Variation in bioactivity, solubility, and reactivity, making N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide uniquely suited for specific applications.
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Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-ethyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S/c1-4-18-6-10(20(23)24)11(16-18)12(21)17-19-8(3)15-13-9(14(19)22)5-7(2)25-13/h5-6H,4H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZMIKJAYAOWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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